5-iodo-1-methyl-1H-pyrazol-4-amine dihydrochloride
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Overview
Description
5-iodo-1-methyl-1H-pyrazol-4-amine dihydrochloride is a chemical compound with the CAS Number: 2138174-19-1 . It has a molecular weight of 295.94 . The IUPAC name for this compound is 5-iodo-1-methyl-1H-pyrazol-4-amine dihydrochloride .
Synthesis Analysis
The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . Specific synthesis methods for 5-iodo-1-methyl-1H-pyrazol-4-amine dihydrochloride are not available in the retrieved data.Molecular Structure Analysis
The InChI code for 5-iodo-1-methyl-1H-pyrazol-4-amine dihydrochloride is1S/C4H6IN3.2ClH/c1-8-4(5)3(6)2-7-8;;/h2H,6H2,1H3;2*1H
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
5-iodo-1-methyl-1H-pyrazol-4-amine dihydrochloride is a powder . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Oxidative Dehydrogenative Couplings
- Azopyrrole Derivatives Synthesis : A study detailed the oxidative dehydrogenative couplings of pyrazol-5-amines, leading to the selective synthesis of azopyrrole derivatives. This process, involving iodination and oxidation, opens up avenues for creating new azo compounds through Sonogashira cross-coupling with terminal alkynes (Jiang et al., 2014).
Multicomponent Synthesis
- 5-Amino-4-(Arylselanyl)-1H-Pyrazoles : Another research presented a one-pot, iodine-catalyzed multicomponent synthesis method for creating 5-amino-4-(arylselanyl)-1H-pyrazoles. This methodology highlights the functional group tolerance and the utility in synthesizing diazo compounds, indicating the versatility of pyrazole derivatives in organic synthesis (Pires et al., 2018).
Nucleophilic Substitution Reactions
- 5-Alkyl Amino and Thioether Pyrazoles Synthesis : The nucleophilic substitution reactions of chloro pyrazoles with amine nucleophiles and thiols were explored to provide 5-alkyl amino and thioether pyrazoles. This study emphasizes the conditions under which these high-yield reactions occur, further broadening the chemical toolkit for modifying pyrazole compounds (Sakya & Rast, 2003).
Structural Tautomerism
- Schiff Base Derivatives : Investigation into Schiff base derivatives of 4-acylpyrazolone revealed insights into structural tautomerism, crucial for understanding the behavior of pyrazole-based compounds in various chemical environments (Amarasekara et al., 2009).
Biological Activities
- Antitumor, Antifungal, and Antibacterial Properties : Synthesis and characterization of pyrazole derivatives have shown significant biological activities, including antitumor, antifungal, and antibacterial effects. This research underscores the potential of pyrazole derivatives in pharmacological applications (Titi et al., 2020).
Safety and Hazards
properties
IUPAC Name |
5-iodo-1-methylpyrazol-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6IN3.2ClH/c1-8-4(5)3(6)2-7-8;;/h2H,6H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEURMZZQIAQWRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)N)I.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-iodo-1-methyl-1H-pyrazol-4-amine dihydrochloride | |
CAS RN |
2138174-19-1 |
Source
|
Record name | 5-iodo-1-methyl-1H-pyrazol-4-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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